

Fexofenadine-d10 CAS number and molecular weight

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Compound of Interest

Compound Name: Fexofenadine-d10

Cat. No.: B15143474

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In-Depth Technical Guide: Fexofenadine-d10

This technical guide provides a comprehensive overview of **Fexofenadine-d10**, the deuterated analog of the second-generation antihistamine, Fexofenadine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Data

Fexofenadine-d10 is a stable, isotopically labeled form of Fexofenadine, which is the active metabolite of terfenadine.[1] The incorporation of deuterium atoms provides a heavier molecular weight, making it a valuable internal standard for pharmacokinetic and metabolic studies. Below is a summary of its key chemical identifiers.

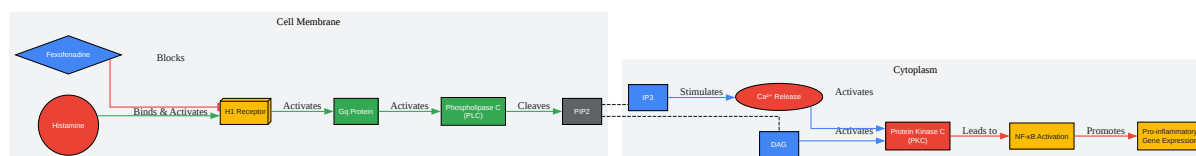
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|--------------------------------|--------------------|---|--------------------------|
| Fexofenadine-d10 Hydrochloride | 1215821-44-5[1][2] | C ₃₂ H ₃₀ D ₁₀ ClNO ₄ [1] | 548.18[1][2] |
| Fexofenadine-d10 | Not Available | C ₃₂ H ₂₉ D ₁₀ NO ₄ | 511.72[3] |
| Fexofenadine Hydrochloride | 153439-40-8[4] | C ₃₂ H ₃₉ NO ₄ · HCl[4] | 538.12 |
| Fexofenadine | 83799-24-0 | C ₃₂ H ₃₉ NO ₄ | 501.66 |

Mechanism of Action and Signaling Pathways

Fexofenadine is a potent and selective antagonist of the histamine H1 receptor.[5] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in minimal sedative effects.[5][6] Its primary mechanism involves blocking the action of histamine on H1 receptors, thereby preventing the cascade of allergic symptoms.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein. [7] Upon histamine binding, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and adhesion molecules. Fexofenadine, by blocking the initial binding of histamine, inhibits this entire downstream pathway.

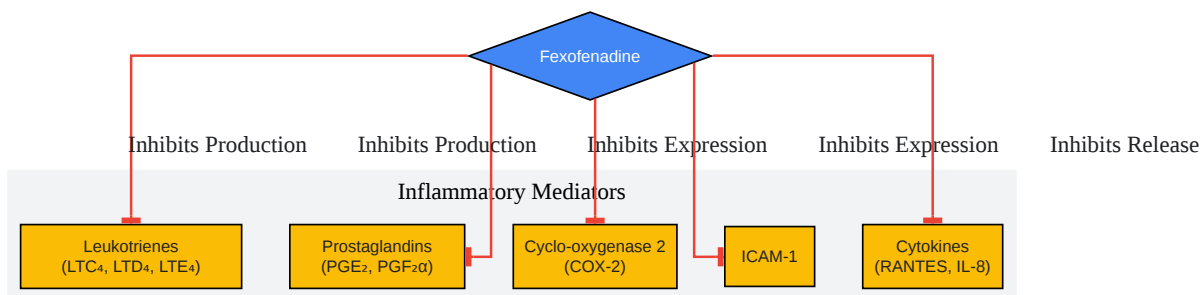


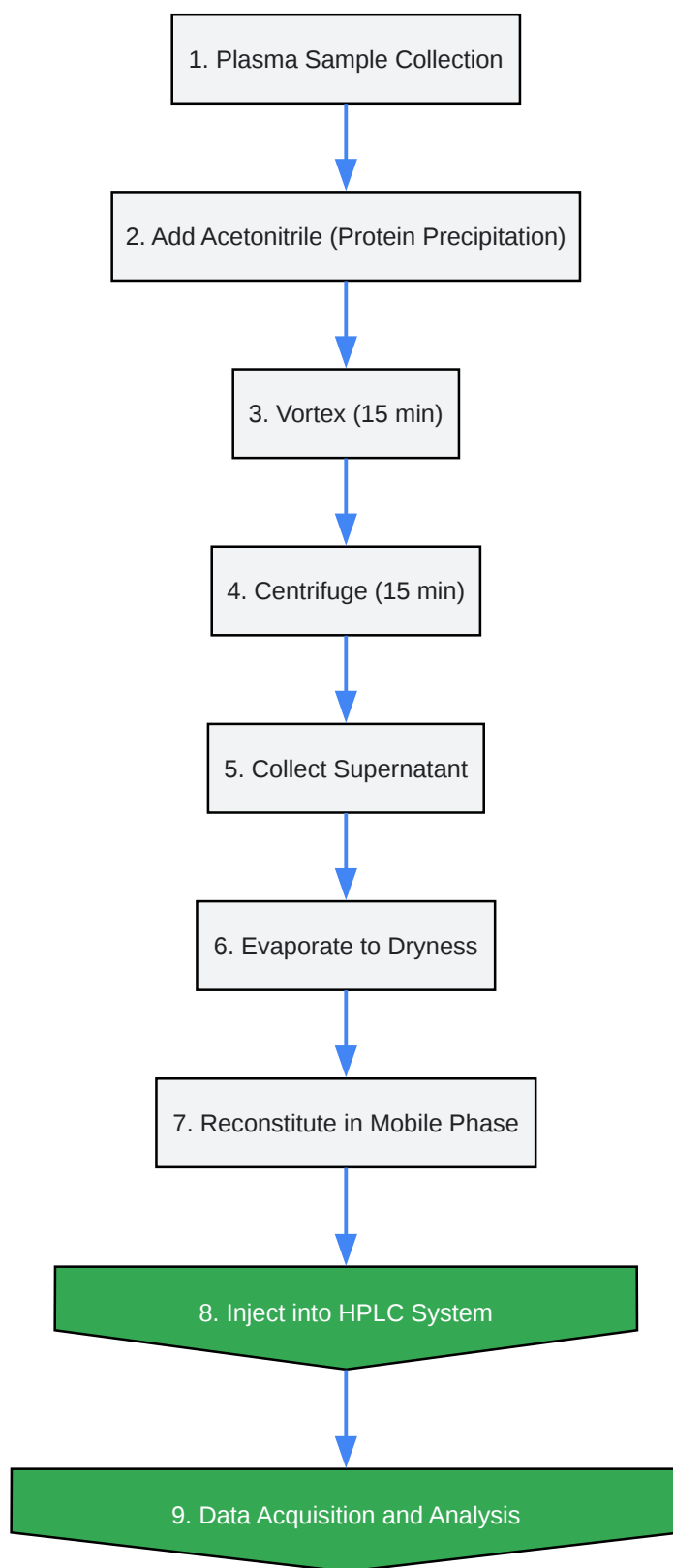
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Histamine H1 Receptor Signaling Pathway

Pleiotropic Anti-inflammatory Effects

Beyond its primary role as an H1 receptor antagonist, Fexofenadine exhibits broader anti-inflammatory properties.[8][9] It has been shown to inhibit the release of various mediators from mast cells and basophils, including leukotrienes (LTC₄, LTD₄, LTE₄) and prostaglandins (PGE₂, PGF₂α).[8] Furthermore, Fexofenadine can suppress the expression of cyclo-oxygenase 2 (COX-2) and intracellular adhesion molecule 1 (ICAM-1), further contributing to its anti-inflammatory profile.[8][9]





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